Adenylosuccinic acid, also known as aspartyl adenylate, is a purine ribonucleoside monophosphate that plays a significant role in the nucleotide cycle, particularly in the metabolism of adenine nucleotides. This compound is involved in various biochemical processes, including the synthesis and degradation of nucleotides, which are essential for cellular functions such as energy transfer and signal transduction. Adenylosuccinic acid has been studied for its potential applications in medical research, particularly concerning Duchenne muscular dystrophy.
Adenylosuccinic acid is classified under organic compounds, specifically within the category of purine ribonucleoside monophosphates. It is identified by the Chemical Abstracts Service number 19046-78-7 and has a molecular formula of with a molecular weight of approximately 463.293 g/mol. This compound is produced naturally in the body as part of the purine nucleotide cycle, where it acts as an intermediate in the conversion of inosine monophosphate to adenosine monophosphate .
The synthesis of adenylosuccinic acid can be achieved through several chemical methods. One notable approach involves the phosphorylation of a precursor compound using dibenzyl phosphorochloridate followed by the removal of protecting groups. This method yields adenylosuccinic acid as its ammonium salt with an isolated yield of around 66% .
Another synthesis route includes heating a sulfoxide derivative with dibenzyl L-aspartate in dimethylacetamide at elevated temperatures, which subsequently leads to the formation of adenylosuccinic acid after further purification steps .
Adenylosuccinic acid participates in various biochemical reactions within the purine nucleotide cycle. It can be converted into fumaric acid through the action of adenylosuccinate lyase. This reaction is crucial for regulating nucleotide levels in tissues and contributes to metabolic pathways such as glycolysis and ammoniagenesis .
Additionally, adenylosuccinic acid can undergo hydrolysis and other modifications that affect its activity and stability within biological systems.
The mechanism of action for adenylosuccinic acid primarily involves its role in the purine nucleotide cycle. It catalyzes the interconversion between inosine monophosphate and adenosine monophosphate through specific enzymatic actions mediated by adenylosuccinate synthetase isozyme 1. This enzyme facilitates the first committed step in AMP biosynthesis from IMP .
Moreover, adenylosuccinic acid's involvement in cellular signaling pathways highlights its significance in regulating energy metabolism and nucleotide availability.
Adenylosuccinic acid exhibits several notable physical properties:
Chemically, adenylosuccinic acid is characterized by its stability under physiological conditions but may undergo hydrolysis or enzymatic reactions that alter its structure and function. Its solubility profile indicates compatibility with aqueous environments typical of biological systems.
Adenylosuccinic acid has garnered interest for its potential therapeutic applications, particularly in the context of Duchenne muscular dystrophy research. Clinical evaluations have suggested that this compound may have beneficial effects on muscle function and metabolism . Additionally, due to its role in nucleotide metabolism, adenylosuccinic acid serves as a valuable tool for studying metabolic disorders related to nucleotides.
Adenylosuccinic acid (ASA), also termed succinyl-AMP or adenylosuccinate, is an aromatic heteropolycyclic compound (C₁₄H₁₈N₅O₁₁P; MW 463.2934 g/mol) that functions as an obligatory intermediate in the purine nucleotide cycle (PNC) [1] [9]. This cytosolic pathway is indispensable for:
ASA is biosynthesized via adenylosuccinate synthetase (ADSS), which catalyzes the GTP-dependent condensation of IMP and aspartate. Its degradation to AMP and fumarate is mediated by adenylosuccinate lyase (ADSL) [1] [7]. The PNC operates as a metabolon—a transient enzyme complex optimizing metabolite channeling—particularly in tissues with high energy demands (skeletal muscle, brain, kidney) [1]. Genetic defects in ADSL cause severe neurodevelopmental disorders due to toxic succinylpurine accumulation, underscoring ASA’s metabolic centrality [7].
Table 1: Enzymes Governing ASA Metabolism in the Purine Nucleotide Cycle
Enzyme | Reaction | Cofactors | Tissue Prevalence |
---|---|---|---|
Adenylosuccinate synthetase (ADSS) | IMP + Aspartate → ASA | GTP, Mg²⁺ | Skeletal muscle, brain |
Adenylosuccinate lyase (ADSL) | ASA → AMP + Fumarate | None | Ubiquitous |
AMP deaminase | AMP → IMP + NH₃ | H₂O | Muscle-specific isoform (M) |
ASA’s therapeutic potential was first investigated in the 1980s by Dr. Charles A. Bonsett and colleagues at Indiana University. Their pioneering clinical trials (1984–1994) targeted Duchenne muscular dystrophy (DMD), based on observations that ASA corrected mitochondrial defects in cultured DMD myoblasts [1] [6]:
Research was abandoned following the 1986 discovery of the dystrophin gene mutation, which redirected focus toward gene therapies. Consequently, ASA became an orphan drug despite evidence of clinical benefit [1] [5]. Recent metabolomic studies revived interest, revealing that ADSS expression is downregulated in DMD muscle—mirroring defects in primary ADSSL1 myopathy [1] [10].
ASA is a critical node integrating purine salvage and mitochondrial bioenergetics. Its hydrolysis yields fumarate, which:
Table 2: ASA-Mediated Bioenergetic Effects in Preclinical Models
Parameter | Change in ASA-Treated Muscle | Experimental System | Reference |
---|---|---|---|
Phosphocreatine pool | ↑ 20–25% | C57BL/10 mice | [1] |
ATP content | ↑ ~20% | C57BL/10 mice | [1] |
Citrate synthase activity | ↑ 25% | mdx mouse mitochondria | [5] |
Mitochondrial superoxide | ↓ 40–60% | Human DMD myoblasts | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7